molecular formula C22H22FNO3S3 B2630710 N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1210787-19-1

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2630710
CAS RN: 1210787-19-1
M. Wt: 463.6
InChI Key: UPQVOXUJKIMPFG-UHFFFAOYSA-N
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Description

N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H22FNO3S3 and its molecular weight is 463.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science and Pharmaceutical Significance

The structural nucleus of thiophene-containing compounds like N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been recognized for its extensive application in material science and pharmaceutical fields. Substituted thiophenes have been noted for a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects. Additionally, they are integral in creating thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

Antimicrobial and Antifungal Applications

A variety of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, structurally similar to the compound , were synthesized and demonstrated notable antimicrobial and antifungal properties. These compounds, especially the derivatives 4f, 7e, 7f, 8e, and 8f, showed significant antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).

Solid-State Photochemistry

In a study involving alpha-thiophenyl-alpha'-thiophenyl-S,S-dioxo-substituted ketone, a compound structurally related to N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, unexpected solid-state photochemistry was observed. The compound underwent intramolecular 2 + 2 photocycloaddition in the crystalline solid state, showcasing interesting photochemical behavior (Resendiz et al., 2008).

Biological Activity in Novel Compounds

The compound in discussion shares structural similarities with various novel compounds synthesized for biological applications. Notably, cycloalkylthiophene-Schiff bases and their metal complexes were synthesized and demonstrated considerable antibacterial and antifungal activity against a range of pathogenic strains, including Listeria monocytogenes and Salmonella typhi (Altundas et al., 2010).

properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO3S3/c23-16-7-9-17(10-8-16)30(26,27)19(18-5-3-13-28-18)15-24-21(25)22(11-1-2-12-22)20-6-4-14-29-20/h3-10,13-14,19H,1-2,11-12,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQVOXUJKIMPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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